molecular formula C19H22N2O2 B352500 (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 799266-63-0

(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B352500
CAS No.: 799266-63-0
M. Wt: 310.4g/mol
InChI Key: YAMXQQZWIHDQES-UHFFFAOYSA-N
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Description

(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol: is a complex organic compound that features a benzimidazole core linked to a p-tolyloxybutyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the p-tolyloxybutyl group: This step involves the alkylation of the benzimidazole core with a p-tolyloxybutyl halide in the presence of a base such as potassium carbonate.

    Introduction of the methanol moiety: The final step is the reduction of a suitable intermediate, such as a benzimidazole aldehyde, using a reducing agent like sodium borohydride to yield the desired methanol derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The benzimidazole core can undergo hydrogenation in the presence of a palladium catalyst to yield a fully saturated derivative.

    Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid.

    Reduction: Fully saturated benzimidazole derivative.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol can be used to study the interactions of benzimidazole derivatives with biological macromolecules.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The benzimidazole core is known to interact with various biological targets, making it a versatile scaffold for drug development.

Comparison with Similar Compounds

    (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)amine: Similar structure but with an amine group instead of a methanol moiety.

    (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol moiety.

Uniqueness: The presence of the methanol moiety in (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol provides unique chemical reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-8-10-16(11-9-15)23-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMXQQZWIHDQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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